molecular formula C5H12N2O2 B13794941 ethyl (2S)-2-hydrazinylpropanoate

ethyl (2S)-2-hydrazinylpropanoate

Cat. No.: B13794941
M. Wt: 132.16 g/mol
InChI Key: BKHSRJMDBZAYJW-BYPYZUCNSA-N
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Description

Ethyl (2S)-2-hydrazinylpropanoate (CAS: 63772-20-3) is a chiral organic compound characterized by an ethyl ester group, a hydrazine substituent at the α-carbon, and an (S)-configuration at the stereogenic center. Its molecular formula is C₅H₁₂N₂O₂, with the SMILES notation CCOC(=O)C(C)NN and InChIKey BKHSRJMDBZAYJW-UHFFFAOYSA-N . The hydrazine moiety confers nucleophilic and chelating properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for forming hydrazones or coordinating metal ions .

Properties

IUPAC Name

ethyl (2S)-2-hydrazinylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-3-9-5(8)4(2)7-6/h4,7H,3,6H2,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHSRJMDBZAYJW-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (2S)-2-hydrazinylpropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromopropanoate with hydrazine hydrate under basic conditions. The reaction typically proceeds as follows: [ \text{C}_2\text{H}_5\text{O}_2\text{CCHBrCH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{C}_2\text{H}_5\text{O}_2\text{CCH(NHNH_2)CH}_3 + \text{HBr} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2S)-2-hydrazinylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of ethyl (2S)-2-hydrazinylpropanol.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

Ethyl (2S)-2-hydrazinylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a precursor for biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-hydrazinylpropanoate involves its interaction with molecular targets through the hydrazine functional group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition of enzyme activity or modification of protein function. The pathways involved may include the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Hydrazine Derivatives

Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate
  • Structure : Contains a chloro substituent and a 4-methoxyphenylhydrazinylidene group.
  • Applications : Used in the synthesis of heterocycles due to its reactivity in condensation reactions .
Ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzylidene)-1-methylhydrazinyl)-2-methylpropanoate
  • Structure: Features a benzylidene-morpholinoethoxy group and methylhydrazine.
  • Key Differences: The bulky substituents increase steric hindrance, reducing reactivity compared to the unsubstituted hydrazine in ethyl (2S)-2-hydrazinylpropanoate.
  • Applications : Likely used in medicinal chemistry for targeted drug delivery due to its complex aromatic system .
Benzyl (1S)-2-hydrazino-1-(hydroxymethyl)-2-oxoethyl-carbamate
  • Structure : Includes a benzyl carbamate and hydroxymethyl group.
  • Key Differences : The carbamate protection and additional hydroxyl group enhance solubility in polar solvents, contrasting with the lipophilic ethyl ester in the target compound.
  • Synthesis: Prepared via hydrazine hydrate reaction with a benzyloxycarbonyl-protected amino ester, yielding 73% after purification .

Analogues with Modified Ester Groups or Stereochemistry

Ethyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate
  • Structure : Contains two hydroxyl groups and a phenyl substituent with (2S,3R) stereochemistry.
  • Key Differences : The diol and aromatic group enable hydrogen bonding and chiral recognition, unlike the hydrazine’s nucleophilic character.
  • Applications: Potential use in asymmetric catalysis or as a chiral building block .
2-Ethylhexyl (2S)-2-hydroxypropanoate
  • Structure : A bulkier 2-ethylhexyl ester with a hydroxy group instead of hydrazine.
  • Key Differences : The long alkyl chain increases lipophilicity, favoring applications in polymer plasticizers or cosmetics over pharmaceutical intermediates .

Key Observations :

  • Reactivity : Hydrazine derivatives with electron-withdrawing groups (e.g., chloro in ) exhibit higher electrophilicity than the target compound.
  • Steric Effects: Bulky substituents (e.g., benzylidene-morpholinoethoxy in ) reduce reaction rates compared to simpler structures.
  • Stereochemical Influence: The (S)-configuration in this compound is critical for enantioselective applications, similar to (2S,3R)-dihydroxy derivatives .

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